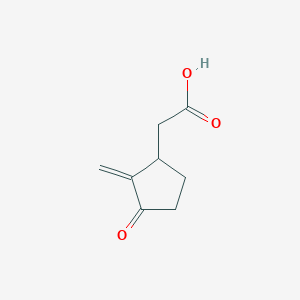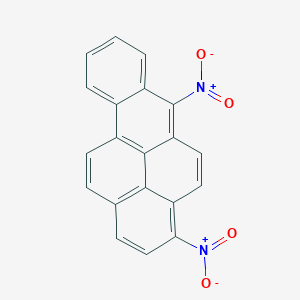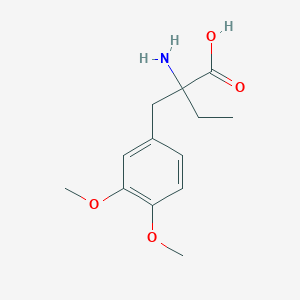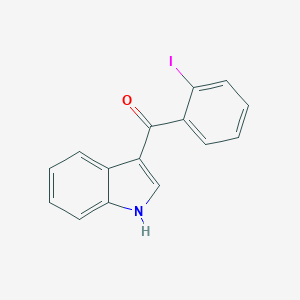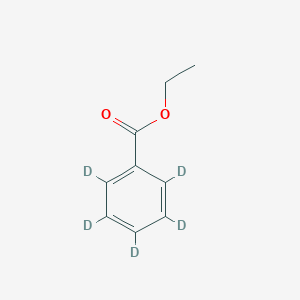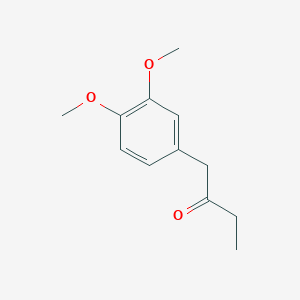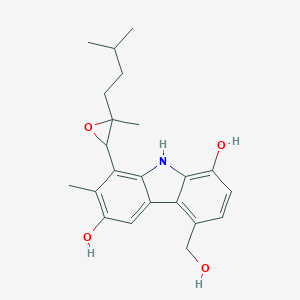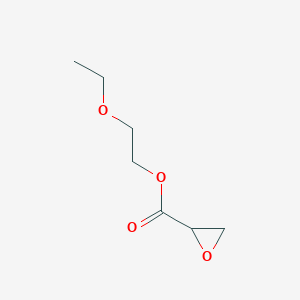![molecular formula C6H7N3 B141807 Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) CAS No. 130380-13-1](/img/structure/B141807.png)
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a versatile molecule that has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用机制
The mechanism of action of cyanamide is complex and varies depending on its application. In organic synthesis, cyanamide acts as a nucleophile, attacking electrophilic carbon atoms in the reactant molecule. In biological systems, cyanamide has been shown to inhibit enzymes involved in various metabolic pathways, including alcohol dehydrogenase and aldehyde dehydrogenase. This inhibition leads to the accumulation of toxic metabolites, resulting in cell death.
生化和生理效应
Cyanamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In animal studies, cyanamide has been shown to induce oxidative stress, leading to DNA damage and cell death. Cyanamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
实验室实验的优点和局限性
Cyanamide has several advantages for use in lab experiments, including its low cost, high reactivity, and versatility. However, cyanamide also has several limitations, including its toxicity and instability in aqueous solutions. Care must be taken when handling cyanamide, as it can cause skin irritation and respiratory distress.
未来方向
There are several future directions for the study of cyanamide. One area of research is the development of new synthetic routes for the production of cyanamide and its derivatives. Additionally, the potential therapeutic applications of cyanamide for various diseases, including cancer and diabetes, warrant further investigation. Finally, the use of cyanamide as a catalyst in organic reactions and as a reagent in the preparation of heterocyclic compounds presents exciting opportunities for the development of new organic compounds with unique properties.
合成方法
Cyanamide can be synthesized through several methods, including the reaction of calcium cyanamide with ammonium chloride, the reaction of calcium cyanamide with hydrochloric acid, and the reaction of urea with calcium oxide. The most commonly used method is the reaction of calcium cyanamide with ammonium chloride, which produces cyanamide and calcium chloride as byproducts.
科学研究应用
Cyanamide has been widely used in scientific research due to its diverse range of applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Cyanamide has also been used as a catalyst in organic reactions, as well as a reagent in the preparation of heterocyclic compounds. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
CAS 编号 |
130380-13-1 |
|---|---|
产品名称 |
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) |
分子式 |
C6H7N3 |
分子量 |
121.14 g/mol |
IUPAC 名称 |
[2-(dimethylamino)cycloprop-2-en-1-ylidene]cyanamide |
InChI |
InChI=1S/C6H7N3/c1-9(2)6-3-5(6)8-4-7/h3H,1-2H3 |
InChI 键 |
FAXCFPRSVVQSFY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC1=NC#N |
规范 SMILES |
CN(C)C1=CC1=NC#N |
同义词 |
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



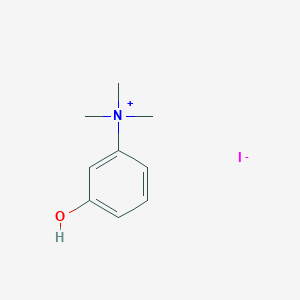
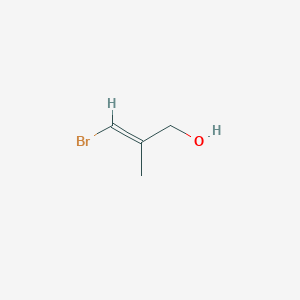
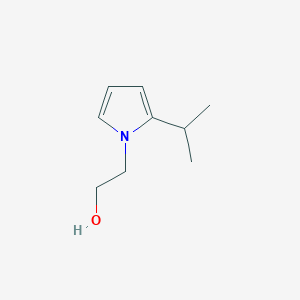
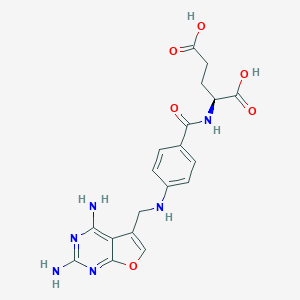
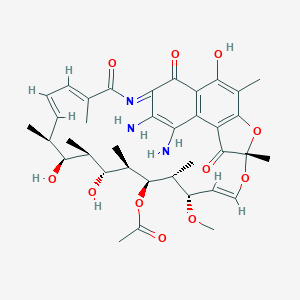
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
